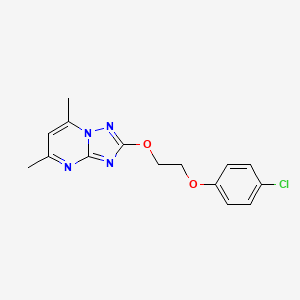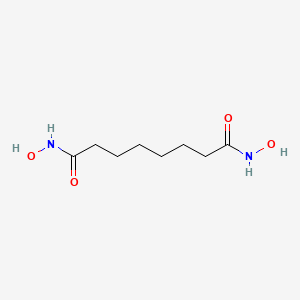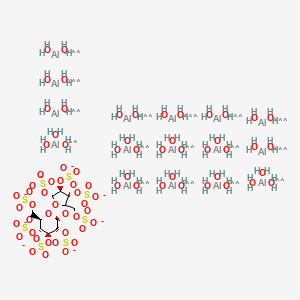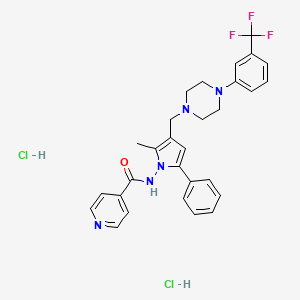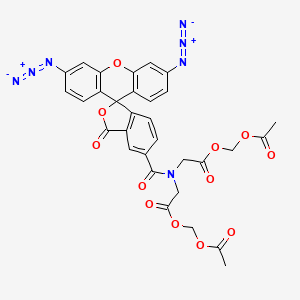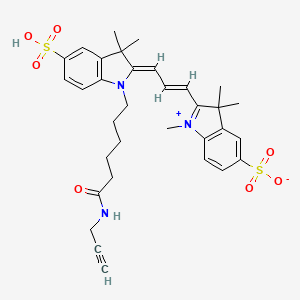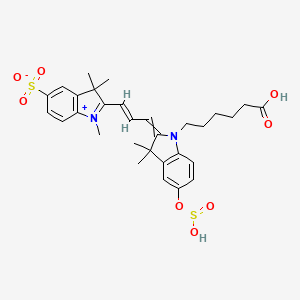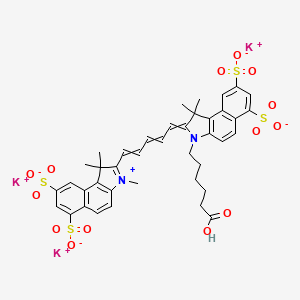
TAK-220 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TAK-220 Hydrochloride is an orally bioavailable antagonist of chemokine (C-C motif) receptor 5 (CCR5) . It binds to CCR5 but not CCR1, CCR2b, CCR3, CCR4, or CCR7 . It inhibits the binding of chemokine (C-C motif) ligand 5 (CCL5) and CCL3 to CCR5 . It is used as an anti-HIV CCR5 antagonist .
Molecular Structure Analysis
The molecular formula of TAK-220 Hydrochloride is C31H41ClN4O3 . The InChI code is InChI=1S/C31H41ClN4O3/c1-22-4-9-28 (21-29 (22)32)36 (31 (39)27-12-18-35 (19-13-27)23 (2)37)15-3-14-34-16-10-25 (11-17-34)20-24-5-7-26 (8-6-24)30 (33)38/h4-9,21,25,27H,3,10-20H2,1-2H3, (H2,33,38) .Physical And Chemical Properties Analysis
TAK-220 Hydrochloride has a molecular weight of 553.14 . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
HIV-1 Replication Inhibition
TAK-220 Hydrochloride exhibits significant potential in inhibiting the replication of Human Immunodeficiency Virus Type 1 (HIV-1). It functions as a CCR5 antagonist, specifically inhibiting the coreceptor-mediated entry of HIV-1 into host cells. This property allows it to effectively prevent the infection mediated by CCR5-using (R5) HIV-1 clinical isolates, offering a promising avenue for HIV-1 treatment (Takashima et al., 2005).
Antiretroviral Synergy
TAK-220 Hydrochloride has demonstrated favorable interactions with various antiretrovirals. Studies indicate synergy between TAK-220 and other drugs at inhibitory concentrations, suggesting its efficacy in combined antiretroviral therapy (Tremblay et al., 2005).
Comparative Potency and Bioavailability
Research comparing TAK-220 Hydrochloride with analogous compounds highlights its potency against HIV-1 activity. It's been noted for its higher water solubility and oral bioavailability compared to some other similar compounds, positioning it as a potentially more effective therapeutic option (Dong et al., 2012).
Binding Site Analysis
Analysis of TAK-220's binding sites reveals a complex interaction with the CCR5 receptor, involving several transmembrane domains. This provides insights into the intricate mechanisms of how TAK-220 inhibits HIV-1 entry into host cells, which is crucial for developing new antiretroviral therapies (Nishikawa et al., 2005).
Resistance Analysis
Understanding the resistance mechanisms against TAK-220 is vital for effective HIV treatment strategies. Studies have shown that certain HIV-1 strains can develop resistance to TAK-220, necessitating ongoing research to counteract this challenge (Baba et al., 2006).
Wirkmechanismus
Safety and Hazards
The safety data sheet for TAK-220 suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
CAS-Nummer |
674782-27-5 |
|---|---|
Produktname |
TAK-220 Hydrochloride |
Molekularformel |
C31H42Cl2N4O3 |
Molekulargewicht |
589.6 |
IUPAC-Name |
1-Acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide Hydrochloride |
InChI |
InChI=1S/C31H41ClN4O3.ClH/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38;/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38);1H |
InChI-Schlüssel |
DEWDZIKZTNCQST-UHFFFAOYSA-N |
SMILES |
O=C(C1CCN(C(C)=O)CC1)N(CCCN2CCC(CC3=CC=C(C(N)=O)C=C3)CC2)C4=CC=C(C)C(Cl)=C4.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TBR-220; TAK-220 hydrochloride; TAK-220 HCl; TAK220 HCl; TAK 220 HCl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



